molecular formula C11H15N3O B7974133 2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one

2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one

Cat. No.: B7974133
M. Wt: 205.26 g/mol
InChI Key: SGDFOFWTTIZZQP-UHFFFAOYSA-N
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Description

2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the yield and purity of the final product. Detailed synthetic routes are often documented in scientific literature, providing a step-by-step guide for researchers.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized methods to ensure cost-effectiveness and efficiency. This often involves continuous flow processes, advanced reactors, and stringent quality control measures to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one atom or group in the molecule with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound are carried out under specific conditions, such as controlled temperature and pH, to achieve the desired products. Common reagents include acids, bases, and solvents that facilitate the reaction process.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.

Scientific Research Applications

2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, helping to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of materials, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The detailed mechanism is often studied using computational modeling and experimental techniques to understand its effects at the molecular level.

Properties

IUPAC Name

2,3,4,7,8,9,10,11-octahydropyrimido[2,1-b]quinazolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-10-8-4-1-2-5-9(8)13-11-12-6-3-7-14(10)11/h1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDFOFWTTIZZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3CCCN=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=O)N3CCCN=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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